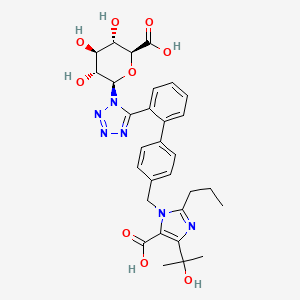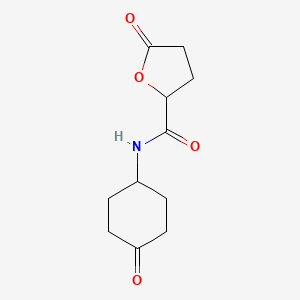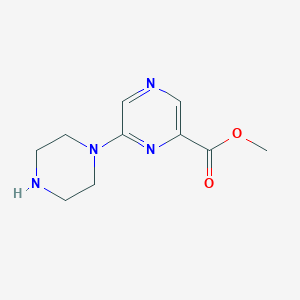![molecular formula C11H21N5O2 B13861455 tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tetrazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 2-(1-propan-2-yltetrazol-5-yl)ethylamine under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution may result in the formation of new functionalized products.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways or molecular interactions. Its ability to interact with biological targets makes it valuable for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry: In industrial applications, this compound may be used as an intermediate in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- tert-butyl N-[2-(1-methyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-ethyltetrazol-5-yl)ethyl]carbamate
- tert-butyl N-[2-(1-butyltetrazol-5-yl)ethyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate is unique due to the presence of the propan-2-yl group on the tetrazole ring. This structural feature may influence its chemical reactivity, biological activity, and potential applications. The comparison of these compounds highlights the importance of subtle structural variations in determining the properties and functions of chemical entities.
Properties
Molecular Formula |
C11H21N5O2 |
|---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-9(13-14-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
InChI Key |
LKRNXALNNNPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)


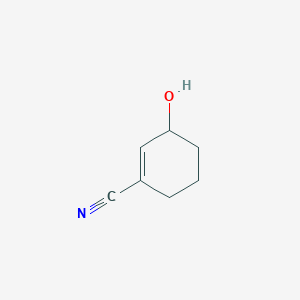
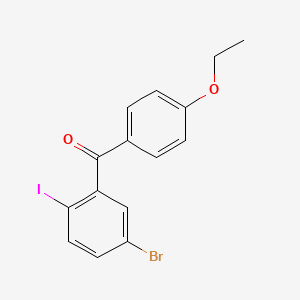
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
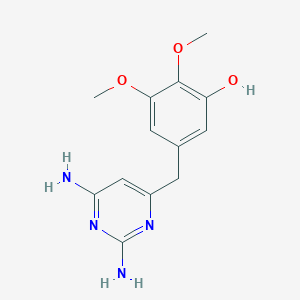
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
